For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Structure of Dibromochloroacetic Acid
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of dibromochloroacetic acid. It is intended for use by professionals in research, science, and drug development who require detailed technical information on this compound.
Chemical Identity and Structure
Dibromochloroacetic acid (DBCA) is a halogenated acetic acid derivative. Its structure consists of an acetic acid backbone with two bromine atoms and one chlorine atom substituted at the alpha-carbon position.[1]
The structural representation and key identifiers are provided below.
Table 1: Chemical Identifiers for Dibromochloroacetic Acid
| Identifier | Value |
| IUPAC Name | 2,2-dibromo-2-chloroacetic acid[2][3][4] |
| CAS Number | 5278-95-5[1][2][7] |
| Molecular Formula | C₂HBr₂ClO₂[1][2][5][7][8][9] |
| InChI | InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)[1][2][8][10] |
| InChIKey | UCZDDMGNCJJAHK-UHFFFAOYSA-N[8][10] |
| SMILES | C(=O)(C(Cl)(Br)Br)O[1][8][10] |
| PubChem CID | 115266[2] |
Physicochemical Properties
Dibromochloroacetic acid is typically a white to off-white solid at room temperature.[1][6][11] The strong electron-withdrawing effects of the three halogen atoms result in a very low pKa, making it a strong acid.[1] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of Dibromochloroacetic Acid
| Property | Value | Reference(s) |
| Molecular Weight | 252.29 g/mol | [1][2][5][7] |
| Physical Appearance | White to Off-White solid | [1][6][11] |
| Melting Point | 99-102 °C | [1][5][6][11] |
| Boiling Point | 217.7 ± 35.0 °C (Predicted) | [1][6][11] |
| Density | 2.684 ± 0.06 g/cm³ (Predicted) | [1][6][11] |
| pKa | 0.13 ± 0.10 (Predicted) | [1][6][11] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727), soluble in water. | [1][6][8][11] |
Synthesis, Formation, and Chemical Reactivity
Formation as a Disinfection Byproduct
Dibromochloroacetic acid is not known to occur naturally.[12] It is primarily encountered as a disinfection byproduct (DBP) in drinking water.[1] Its formation occurs when chlorine-based disinfectants react with natural organic matter (NOM) in source waters that contain bromide ions.[1][13] The presence of bromide leads to the formation of mixed bromo- and chloro-haloacetic acids.[13]
Caption: Formation of Dibromochloroacetic Acid as a Disinfection Byproduct.
Chemical Synthesis and Reactivity
In a laboratory setting, dibromochloroacetic acid can be synthesized, for instance, through the bromination of chloroacetic acid.[12] As a halogenated carboxylic acid, it can undergo various chemical reactions, including nucleophilic substitutions at the alpha-carbon and esterification at the carboxyl group, making it a useful intermediate in organic synthesis.[8] Upon heating, it decomposes to emit toxic vapors, including hydrogen bromide and hydrogen chloride.[2]
Biological Activity and Toxicology
Dibromochloroacetic acid belongs to the haloacetic acid (HAA) class of compounds, which are recognized as potentially carcinogenic.[2]
-
Hepatocarcinogenicity : Studies in rodents have shown that HAAs, including dibromochloroacetic acid, are hepatocarcinogenic.[2]
-
Mechanism of Action : The carcinogenic effects of HAAs are believed to stem from multiple mechanisms.[2] Brominated HAAs, in particular, are noted for their ability to induce oxidative stress and are more potent than their chlorinated counterparts in causing point mutations.[2][14] The overall carcinogenic mechanism is complex and may involve differing effects on cell signaling pathways that regulate cell division and death.[2]
-
Toxicokinetics : Following oral or intravenous administration in rats, dibromochloroacetic acid exhibits a bi-exponential decline in blood concentration.[2] The urinary excretion of di-halogenated acetic acids like DBCA is generally low.[2]
Experimental Protocols
The analysis of dibromochloroacetic acid in environmental samples, particularly drinking water, is well-established. Standard methods have been developed by the U.S. Environmental Protection Agency (EPA).
EPA Method 552.2: Determination of Haloacetic Acids in Drinking Water
This method is commonly used for the detection of dibromochloroacetic acid and other haloacetic acids.
Methodology:
-
Extraction : A water sample is passed through a miniature anion exchange resin column to extract the organic acids.
-
Elution & Esterification : The acids are eluted from the resin with a small volume of methanol containing sulfuric acid. This acidic methanol solution simultaneously converts the acids to their methyl esters (e.g., methyl dibromochloroacetate). This derivatization step is crucial as it makes the compounds more volatile and suitable for gas chromatography.
-
Neutralization & Extraction : The acidic methanol eluate is neutralized with a saturated solution of sodium bicarbonate. The methyl esters are then extracted from the aqueous solution into a small volume of a non-polar solvent, typically methyl tert-butyl ether (MTBE).
-
Analysis : The MTBE extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for separation and quantification. The ECD is highly sensitive to halogenated compounds.
Detection Limit : The method detection limit for dibromochloroacetic acid using EPA Method 552.2 is approximately 0.468 µg/L.[2] A more recent revision, EPA Method 552.3, which uses a liquid-liquid microextraction, has a lower detection limit of 0.035 µg/L.[2]
Caption: General Experimental Workflow for EPA Method 552.2.
References
- 1. Dibromochloroacetic acid (5278-95-5) for sale [vulcanchem.com]
- 2. Dibromochloroacetic acid | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibromochloroacetic Acid | High-Purity Reagent [benchchem.com]
- 4. Norman Database System [norman-databases.org]
- 5. CHLORODIBROMOACETIC ACID | 5278-95-5 [amp.chemicalbook.com]
- 6. CHLORODIBROMOACETIC ACID | 5278-95-5 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS 5278-95-5: Dibromochloroacetic acid | CymitQuimica [cymitquimica.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. PubChemLite - Dibromochloroacetic acid (C2HBr2ClO2) [pubchemlite.lcsb.uni.lu]
- 11. chembk.com [chembk.com]
- 12. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

